molecular formula C16H13N3O3 B4077694 N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide

N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide

Cat. No. B4077694
M. Wt: 295.29 g/mol
InChI Key: ICYDFLQIFARLFZ-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a small molecule that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Mechanism of Action

N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide exerts its therapeutic effects through various mechanisms of action. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to inhibit the activity of proteins such as tau and beta-amyloid, which are involved in the development of Alzheimer's disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to have significant biochemical and physiological effects. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.

Advantages and Limitations for Lab Experiments

N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages for lab experiments. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide is also stable and can be easily synthesized using various methods. However, N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide also has limitations for lab experiments. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has poor solubility in water, which can make it difficult to administer in animal studies. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide also has potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research on N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide. One direction is to study the potential therapeutic properties of N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study the potential toxicity of N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide and its metabolites in vivo. Additionally, future research can focus on developing more efficient synthesis methods for N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide and improving its solubility in water.

Scientific Research Applications

N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to have potential therapeutic properties in scientific research. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been studied as an anticancer agent due to its ability to inhibit the growth of cancer cells. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been studied as a potential treatment for depression and anxiety due to its ability to modulate the activity of neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11(13-5-7-15(8-6-13)19(21)22)16(20)18-14-4-2-3-12(9-14)10-17/h2-9,11H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYDFLQIFARLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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